N-Formyl-N-hydroxy-L-valine
Description
Structure
3D Structure
Properties
CAS No. |
781568-32-9 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-[formyl(hydroxy)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(2)5(6(9)10)7(11)3-8/h3-5,11H,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
AFZCQJPELVWZFV-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)N(C=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Origins of N Formyl N Hydroxy L Valine
Precursor Metabolism: L-Valine Biosynthesis Pathways
The journey to N-Formyl-N-hydroxy-L-valine starts with the synthesis of L-valine, a branched-chain amino acid. This process involves a conserved sequence of enzymatic reactions that convert pyruvate (B1213749) into L-valine. asm.orgportlandpress.com
Enzymatic Steps and Regulatory Mechanisms of L-Valine Production
The production of L-valine is a highly regulated process involving several key enzymes. The pathway is common to the synthesis of all branched-chain amino acids (isoleucine, valine, and leucine) for the initial steps. nih.govpnas.org The synthesis of L-valine from pyruvate requires four enzymatic reactions. asm.org
Key Enzymes in L-Valine Biosynthesis
| Enzyme | Gene(s) (E. coli) | Substrate(s) | Product | Regulation |
| Acetolactate Synthase (ALS) / Acetohydroxy Acid Synthase (AHAS) | ilvBN, ilvGM, ilvIH | 2 molecules of Pyruvate | α-Acetolactate | Feedback inhibition by valine, leucine, and isoleucine. researchgate.netresearchgate.netgoogle.com Transcriptional attenuation. researchgate.net |
| Ketol-acid Reductoisomerase (KARI) / Acetohydroxy Acid Isomeroreductase | ilvC | (S)-2-Acetolactate, NADPH | (R)-2,3-Dihydroxy-isovalerate, NADP+ | Catalyzes a two-step reaction involving an alkyl migration and a reduction. ebi.ac.uknih.govmdpi.com |
| Dihydroxyacid Dehydratase (DHAD) | ilvD | (R)-2,3-Dihydroxy-isovalerate | 2-Ketoisovalerate | Contains an iron-sulfur cluster essential for its catalytic activity. nih.govnih.govplos.org |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | ilvE | 2-Ketoisovalerate, Glutamate | L-Valine, α-Ketoglutarate | Catalyzes the final transamination step. nih.govwikipedia.orgnih.gov |
Acetolactate Synthase (ALS) , also known as Acetohydroxy Acid Synthase (AHAS), catalyzes the first committed step in the valine biosynthesis pathway. wikipedia.org It condenses two molecules of pyruvate to form α-acetolactate. wikipedia.orgebi.ac.uk In organisms like E. coli, there are multiple isoenzymes of AHAS (AHAS I, II, and III), each with distinct regulatory properties. researchgate.netpnas.org The activity of these enzymes is tightly controlled by feedback inhibition from the branched-chain amino acids valine, leucine, and isoleucine, making it a critical regulatory point in the pathway. researchgate.netgoogle.com
Ketol-acid Reductoisomerase (KARI) performs a complex, two-step reaction within a single active site. mdpi.com It first catalyzes an Mg2+-dependent isomerization of α-acetolactate to an intermediate, followed by an NADPH-dependent reduction to produce (R)-2,3-dihydroxy-isovalerate. ebi.ac.uknih.gov
Dihydroxyacid Dehydratase (DHAD) catalyzes the dehydration of 2,3-dihydroxyisovalerate to form 2-ketoisovalerate, the α-keto acid precursor of valine. portlandpress.complos.org This enzyme is notable for containing a [2Fe-2S] iron-sulfur cluster in its active site, which is crucial for its catalytic function but also makes it sensitive to oxidative stress. nih.govnih.gov
Branched-Chain Amino Acid Aminotransferase (BCAT) executes the final step in the synthesis of L-valine. nih.gov It transfers an amino group from a donor, typically glutamate, to 2-ketoisovalerate, yielding L-valine and α-ketoglutarate. wikipedia.orgnih.gov In eukaryotes like Saccharomyces cerevisiae, different isoforms of this enzyme are found in the mitochondria and the cytosol, with the mitochondrial form (Bat1) being the primary site for valine biosynthesis. nih.gov
Metabolic Engineering Strategies for Enhanced L-Valine Precursor Supply in Microbial Systems
The complex regulation of the L-valine biosynthetic pathway presents challenges for its overproduction. pnas.org Consequently, significant efforts in metabolic engineering have been directed at creating microbial strains, particularly in Corynebacterium glutamicum and Escherichia coli, capable of producing high titers of L-valine. pnas.orgscilit.comelpub.runih.gov
Key strategies include:
Deregulation of Key Enzymes: A primary approach involves eliminating feedback inhibition. This is often achieved through site-directed mutagenesis of the regulatory subunits of Acetolactate Synthase (AHAS) to make the enzyme resistant to inhibition by L-valine. researchgate.netpnas.org
Overexpression of Pathway Genes: Increasing the expression of the genes encoding the biosynthetic enzymes, such as the ilvBNC operon in C. glutamicum or the ilvGMEDA and ilvIH operons in E. coli, helps to drive metabolic flux towards valine. pnas.org
Deletion of Competing Pathways: To prevent the diversion of precursors, competing metabolic pathways are often deleted. This includes knocking out genes involved in the synthesis of other amino acids like pantothenate (panB) or isoleucine (ilvA). pnas.org
Systems-Level Approaches: The use of omics technologies, such as transcriptome analysis and in silico genome-scale simulations, allows for a more holistic understanding of the metabolic network. pnas.orgnih.gov This "systems biotechnology" approach helps identify non-obvious gene targets for modification to further enhance production. pnas.org
N-Hydroxylation Processes in Biological Systems
The conversion of L-valine to N-hydroxy-L-valine is a critical step in the biosynthesis of various secondary metabolites. This reaction is catalyzed by a specific class of enzymes that introduce a hydroxyl group to the nitrogen atom of the amino acid.
Enzymatic N-Hydroxylation of L-Valine: Identification and Characterization of N-Hydroxylase Systems
The N-hydroxylation of L-valine is accomplished by N-hydroxylating monooxygenases (NMOs). mst.edu While much of the characterized research on NMOs has focused on the hydroxylation of L-ornithine and L-lysine as precursors for siderophore biosynthesis, similar enzymatic systems are responsible for hydroxylating other amino acids like L-valine. nih.govmdpi.comasm.org For instance, a cytochrome P450 from cassava has been identified as capable of catalyzing the formation of N-hydroxy-L-valine. researchgate.net The product, N-hydroxy-L-valine, serves as a precursor for compounds with antifungal and antibacterial activities. acs.org
Role of Flavin-Dependent N-Hydroxylating Monooxygenases (NMOs) in N-Hydroxyamino Acid Formation
Many of the enzymes responsible for N-hydroxylation belong to the family of flavin-dependent N-hydroxylating monooxygenases (NMOs). nih.govnih.gov These enzymes are part of the class B flavoprotein monooxygenases and utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NADPH as a reducing agent to activate molecular oxygen for the hydroxylation reaction. nih.govnih.govbohrium.com
The general catalytic mechanism for NMOs involves:
Reduction of the enzyme-bound FAD by NADPH. mst.edu
Reaction of the reduced flavin with molecular oxygen to form a key C4a-hydroperoxyflavin intermediate. mst.edumst.edu
Subsequent hydroxylation of the amino substrate's terminal amine group. mst.edu
A notable characteristic of NMOs is their high substrate specificity, ensuring the efficient hydroxylation of the correct substrate with minimal wasteful production of hydrogen peroxide. mst.edu The structure of these enzymes, such as SidA from Aspergillus fumigatus, reveals specific binding pockets for their substrates, which is crucial for positioning the amine group correctly for the hydroxylation reaction. mst.edu
Integration of N-Hydroxylation into Secondary Metabolite Biosynthesis Pathways
The formation of N-hydroxyamino acids is a pivotal initial step in the biosynthesis of a wide range of important secondary metabolites. nih.govnih.gov N-hydroxylation of an amino acid like ornithine, lysine (B10760008), or valine often precedes further modifications such as acylation (e.g., formylation or acetylation) and incorporation into larger molecules by non-ribosomal peptide synthetases (NRPS). nih.govresearchgate.net
A primary example is the biosynthesis of hydroxamate siderophores, which are low molecular weight iron chelators essential for microbial iron acquisition and often linked to virulence. mst.edunih.gov In these pathways, the N-hydroxylated and subsequently acylated amino acid forms the hydroxamate group, which is the functional moiety responsible for chelating iron. nih.gov The enzyme PvdA from Pseudomonas aeruginosa, for example, catalyzes the N5-hydroxylation of L-ornithine, the first step in the production of the siderophore pyoverdine. asm.org Similarly, N-hydroxy-L-valine is a known precursor in the biosynthesis of natural products like fragin. acs.org
Integrated Biosynthetic Routes to this compound
While a complete, step-by-step biosynthetic pathway for this compound has not been definitively elucidated in a single organism, a plausible route can be proposed based on known enzymatic reactions for N-hydroxylation and N-formylation.
1 Elucidation of Sequential or Convergent Biosynthetic Steps
The biosynthesis of this compound is hypothesized to proceed through a sequential pathway involving two key enzymatic steps:
N-hydroxylation of L-valine: The initial step is likely the N-hydroxylation of the amino group of L-valine to form N-hydroxy-L-valine . This reaction is proposed to be catalyzed by an N-hydroxylating monooxygenase.
N-formylation of N-hydroxy-L-valine: The second step involves the transfer of a formyl group to the newly introduced hydroxylamine (B1172632) nitrogen, yielding the final product, this compound.
A strong parallel can be drawn with the biosynthesis of hadacidin (B1672590) (N-formyl-N-hydroxy-glycine) , another naturally occurring hydroxamic acid. The biosynthesis of hadacidin is thought to occur via the N-oxygenation of glycine (B1666218) to yield N-hydroxyglycine, which is then followed by N-formylation. This two-step process provides a valuable model for the formation of this compound.
2 Identification and Characterization of Key Intermediate Compounds and Enzymes
Based on the proposed sequential pathway, the key intermediate and the enzymes involved would be:
Key Intermediate:
N-hydroxy-L-valine: This compound is the direct precursor to the final product. Its formation is a critical control point in the pathway.
Key Enzymes:
L-valine N-hydroxylase: An enzyme capable of catalyzing the N-hydroxylation of L-valine is essential. While not definitively identified for this specific pathway, enzymes from the cytochrome P450 superfamily are known to catalyze the N-hydroxylation of amino acids, including valine. nih.govebi.ac.uk For instance, a cytochrome P450 from cassava has been shown to catalyze the formation of N-hydroxy-L-valine. researchgate.net Flavin-dependent monooxygenases are another class of enzymes known to perform N-hydroxylation of amino acids and their derivatives in the biosynthesis of siderophores. nih.gov An N-succinyl L-amino acid hydroxylase, SadA, has also been identified that can hydroxylate several branched-chain amino acids. mdpi.comresearchgate.net
N-hydroxy-L-valine N-formyltransferase: Following hydroxylation, a formyltransferase is required to add the formyl group. Drawing parallels from the biosynthesis of linear gramicidin (B1672133), a formylation (F) domain of a nonribosomal peptide synthetase (NRPS) could catalyze this step, using N¹⁰-formyltetrahydrofolate as the formyl donor. acs.orguni-marburg.de It is also plausible that a standalone N-formyltransferase exists for this purpose, similar to what has been proposed for the biosynthesis of marformycins, which also contain an N-formyl-L-valine residue. researchgate.net
The table below summarizes the proposed key components in the biosynthesis of this compound.
| Component | Proposed Identity/Class | Function |
| Starting Material | L-Valine | The initial amino acid substrate. |
| Key Intermediate | N-hydroxy-L-valine | The product of N-hydroxylation and substrate for N-formylation. |
| N-hydroxylating Enzyme | Cytochrome P450 / Flavin-dependent monooxygenase | Catalyzes the addition of a hydroxyl group to the amino nitrogen of L-valine. |
| N-formylating Enzyme | NRPS Formylation (F) Domain / Standalone N-formyltransferase | Catalyzes the transfer of a formyl group to the hydroxylamino nitrogen of N-hydroxy-L-valine. |
| Formyl Group Donor | N¹⁰-formyltetrahydrofolate (fH₄F) | Provides the one-carbon formyl group for the formylation reaction. |
Synthetic Methodologies and Chemical Derivatization of N Formyl N Hydroxy L Valine
Chemoenzymatic Synthesis Approaches
Chemoenzymatic strategies offer a powerful means to synthesize complex chiral molecules like N-Formyl-N-hydroxy-L-valine by combining the selectivity of enzymes with the versatility of chemical reactions. iupac.org This approach is particularly advantageous for introducing stereocenters and functional groups with high precision.
Enantioselective Synthesis Strategies Utilizing L-Valine as a Chiral Building Block
L-valine serves as a readily available and inexpensive chiral precursor for the synthesis of various amino acid derivatives. iupac.org Its inherent stereochemistry can be leveraged to direct the formation of new stereocenters, ensuring the desired enantiomeric purity of the final product. One key chemoenzymatic strategy involves the use of enzymes to selectively modify L-valine or its derivatives. For instance, amino acid hydroxylases can introduce a hydroxyl group at a specific position, a reaction that is often challenging to achieve with high regioselectivity and stereoselectivity using purely chemical methods. mdpi.com
A notable example of a chemoenzymatic approach is the synthesis of (2S,3R)-3-hydroxy-3-methylproline, a noncanonical amino acid, which begins with L-isoleucine. researchgate.net This process highlights the potential of using natural amino acids as starting points for complex targets. While not directly synthesizing this compound, this methodology demonstrates the principle of using a chiral amino acid pool and enzymatic transformations to achieve stereocontrolled synthesis.
Enzymatic Derivatization for Introduction of N-Formyl and N-Hydroxy Moieties
The introduction of the N-formyl and N-hydroxy groups can be accomplished through enzymatic transformations. Flavin-dependent N-hydroxylating enzymes, a class of flavoprotein monooxygenases, are crucial in the biosynthesis of siderophores and other secondary metabolites containing N-hydroxy groups. nih.govtudelft.nl These enzymes catalyze the hydroxylation of the amino group of amino acids, amines, and related compounds. tudelft.nlnih.gov Specifically, N-hydroxylating flavoprotein monooxygenases (NMOs) hydroxylate the side-chain amino group of ornithine or lysine (B10760008), or the primary amino group of putrescine. nih.gov While direct enzymatic N-hydroxylation of L-valine to N-hydroxy-L-valine is a plausible step, specific enzymes for this transformation require further investigation.
The N-formylation step can also be enzyme-catalyzed. N-formyltransferases, or transformylases, are involved in key biological processes like purine (B94841) biosynthesis, where they transfer a formyl group to a primary amine. nih.gov These enzymes often utilize N10-formyltetrahydrofolate as the formyl donor. nih.gov The enzymatic N-formylation of N-hydroxy-L-valine would be the final step in a chemoenzymatic pathway. The feasibility of this step depends on the substrate specificity of available N-formyltransferases.
Organic Synthetic Strategies for this compound and Related Analogs
Organic synthesis provides a versatile toolbox for the preparation of this compound and its analogs, allowing for a wide range of structural modifications. Key transformations include the formation of the N-hydroxyamino group and the subsequent N-formylation.
Nitrogen Oxidation Chemistry for Hydroxylamine (B1172632) Formation (e.g., Reduction of Nitro Compounds, Hydrolysis of Nitrones and Oxaziridines, Alkylation of N-Alkoxysulfonamides)
The formation of the N-hydroxyamino moiety is a critical step. Several methods are available for the synthesis of hydroxylamines:
Reduction of Nitro Compounds: The reduction of nitro compounds is a well-established method for preparing hydroxylamines. wikipedia.org Aliphatic nitro compounds can be reduced to the corresponding hydroxylamines using reagents like diborane (B8814927) or zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org For the synthesis of N-hydroxy-L-valine, this would involve the reduction of a nitro-valine precursor. However, controlling the reduction to stop at the hydroxylamine stage without proceeding to the amine can be challenging. nih.gov
Hydrolysis of Nitrones and Oxaziridines: A practical approach for synthesizing hydroxylamines involves the hydrolysis of nitrones or oxaziridines. wikipedia.orgacs.org Nitrones can be prepared through the oxidation of N,N-disubstituted hydroxylamines or the condensation of aldehydes with N-monosubstituted hydroxylamines. chimia.chresearchgate.net Oxaziridines, in turn, can be synthesized by the oxidation of imines. acs.org Acid-catalyzed hydrolysis of these intermediates yields the desired hydroxylamine. acs.orggoogle.com This indirect oxidation method has been successfully applied to the synthesis of hydroxamate-derived components of siderophores. acs.org
Alkylation of Oximes: N-monosubstituted hydroxylamines can be prepared by the N-alkylation of oximes to form nitrones, which are then hydrolyzed. thieme-connect.de This strategy has been used to synthesize α-(hydroxyamino) acids. thieme-connect.de
Direct Oxidation of Amines: The direct oxidation of primary or secondary amines to hydroxylamines is another route. mdpi.com However, over-oxidation to nitroso or nitro compounds can be a significant side reaction, leading to lower yields. mdpi.comresearchgate.net Recent methods have utilized reagents like urea-hydrogen peroxide with a sodium tungstate (B81510) complex for the selective oxidation of primary amines. mdpi.com
| Method for Hydroxylamine Formation | Description | Key Reagents/Intermediates |
| Reduction of Nitro Compounds | Reduction of a nitro group to a hydroxylamine. | Diborane, Zinc/Ammonium Chloride |
| Hydrolysis of Nitrones/Oxaziridines | Acid-catalyzed hydrolysis of nitrone or oxaziridine (B8769555) intermediates. | Nitrones, Oxaziridines, Acid |
| Alkylation of Oximes | N-alkylation of an oxime followed by hydrolysis of the resulting nitrone. | Oximes, Alkylating agents, Acid |
| Direct Oxidation of Amines | Oxidation of a primary or secondary amine to a hydroxylamine. | Urea-hydrogen peroxide, Sodium tungstate |
N-Formylation Chemistry of Amino Acids (e.g., Reactions with Formamide (B127407), Formic Acid Derivatives)
The introduction of the formyl group onto the nitrogen atom of N-hydroxy-L-valine can be achieved through various formylation methods. The N-formylation of amino acids and their derivatives is a common transformation in peptide synthesis and the preparation of biologically active molecules. nih.gov
Formic Acid and its Derivatives: A straightforward method for N-formylation involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. researchgate.netscispace.com To enhance the reactivity of formic acid, it can be activated with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govresearchgate.net Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is another effective formylating agent that reacts rapidly with amines. nih.gov
Formamide: N-formylation can also be accomplished by reacting an amino acid with formamide. google.com This method offers a direct route to N-formyl amino acids.
Other Formylating Agents: Other reagents used for N-formylation include chloral (B1216628) and activated formic esters. nih.govmedcraveonline.com Recently, a peroxide-mediated N-formylation of amino acid esters using glyoxylic acid has been reported, offering a method with water and carbon dioxide as the only byproducts. chemrxiv.org
| Formylation Reagent | Reaction Conditions | Applicability |
| Formic Acid | Heating with the amine, often with a dehydrating agent. | Broad applicability to primary and secondary amines. researchgate.netscispace.com |
| Formic Acid/DCC or EDCI | Room temperature or mild heating. | Used for sensitive substrates like amino acid esters. nih.gov |
| Acetic Formic Anhydride | Low temperatures (e.g., -20 °C). | Highly reactive, suitable for a wide range of amines. nih.gov |
| Formamide | Heating with the amino acid. | Direct method for N-formyl amino acids. google.com |
| Glyoxylic Acid/Peroxide | Peroxide-mediated radical decarboxylative coupling. | Efficient for amino acid esters. chemrxiv.org |
Prebiotic Chemical Pathways and N-Formylated Amino Acid Derivatives
N-formylated amino acids are considered molecules of significant interest in the context of prebiotic chemistry and the origins of life. acs.orgnih.gov Their formation under plausible early Earth conditions suggests a potential role as precursors to the first peptides. acs.org In modern biology, N-formylmethionine initiates protein synthesis in prokaryotes, hinting at a conserved ancestral role for N-formylation. Research into prebiotic chemical pathways has moved beyond traditional water-based scenarios to explore alternative solvents that might have been present on the primordial Earth, such as formamide. acs.orgresearchgate.net
Formamide (H₂NCHO) is a particularly compelling medium as it can be formed from hydrogen cyanide (HCN), a simple and abundant prebiotic molecule. researchgate.net Studies have demonstrated that formamide is not merely a solvent but can also act as a reagent, facilitating the formation of crucial biomolecule precursors. nih.govresearchgate.net Investigations into the reactions of aldehydes and cyanides, the building blocks of amino acids via the Strecker synthesis, have shown that N-formylaminonitriles form readily in a formamide medium. acs.orgnih.gov This pathway is significant because it provides a direct route to N-terminally protected amino acid precursors, potentially circumventing issues like uncontrolled polymerization or degradation that might occur with free amino acids in an aqueous environment. acs.org
Formation of N-Formylaminonitriles as Prebiotic Precursors
A key finding in prebiotic chemistry is the efficient formation of N-formylaminonitriles directly from aldehydes and cyanide when heated in formamide. acs.org This process is notable as it proceeds effectively even in the absence of high concentrations of ammonia, which was previously thought to be a requirement for the prebiotic Strecker synthesis of aminonitriles. acs.orgacs.org The formamide itself can serve as the nitrogen source and formylating agent.
In this pathway, the aldehydic precursors to amino acids (e.g., isobutyraldehyde (B47883) for valine) react with a cyanide source in formamide to yield the corresponding N-formylaminonitrile. acs.org For example, research led by John D. Sutherland demonstrated that the Strecker aldehydic precursors for glycine (B1666218), alanine, and valine were cleanly converted to their N-formylaminonitrile derivatives in good yields when heated with sodium cyanide and formic acid in formamide. acs.org The subsequent alkaline processing of these N-formylaminonitriles favors the hydration of the nitrile group over the removal of the formyl group. acs.org This protects the aminonitrile from reverting to its starting components and ultimately leads to a mixture of N-formylated and unformylated amino acids upon hydrolysis, providing a plausible inventory of building blocks for prebiotic peptide synthesis. acs.orgnih.gov
The table below summarizes the research findings for the conversion of various aldehydic precursors to their respective N-formylaminonitriles in a formamide-based system. acs.org
| Aldehydic Precursor | Resulting N-Formylaminonitrile | Yield (%) |
|---|---|---|
| Paraformaldehyde | N-formylglycinonitrile | 75 |
| Acetaldehyde | N-formylalaninonitrile | 68 |
| Isobutyraldehyde | N-formylvalinonitrile | 41 |
Biological Roles and Molecular Mechanisms of N Formyl N Hydroxy L Valine
Role as Metabolites or Signaling Molecules
N-functionalized amino acids, including those with formyl and hydroxyl groups, are increasingly recognized for their diverse roles as metabolic intermediates and signaling molecules. While direct studies on N-Formyl-N-hydroxy-L-valine are specific, broader principles from related compounds illuminate its potential functions.
Involvement in Host-Microbe Interactions
N-functionalized amino acids are key players in the complex communication between hosts and their microbial inhabitants. N-formylated peptides, which are produced by bacteria or released from damaged host mitochondria, act as potent signaling molecules that interact with formyl peptide receptors (FPRs) on host immune cells. acs.org This interaction is a fundamental mechanism for detecting bacterial invasion or tissue damage, initiating inflammatory responses. acs.orgtaylorandfrancis.com For instance, endogenous mitochondrial N-formylated peptides can act as danger-associated molecular patterns (DAMPs), driving inflammation in conditions like acute respiratory distress syndrome. bmj.com
Furthermore, the metabolism of amino acids by both host and microbe can generate crucial signaling molecules. The host enzyme indoleamine 2,3-dioxygenase 1 (IDO1), for example, catabolizes tryptophan to N-formyl-kynurenine, initiating a pathway with immunomodulatory effects. nih.gov Microbial metabolites of amino acids can also act as ligands for host receptors, such as the aryl hydrocarbon receptor (AHR), influencing host physiology and the composition of the microbiome itself. annualreviews.org Given this context, this compound, possessing the characteristic N-formyl group, is plausibly involved in similar signaling cascades, potentially acting as a chemoattractant, an immunomodulator, or a DAMP in host-microbe and host-pathogen interactions.
Enzymatic Recognition and Biotransformation Pathways
The biosynthesis and degradation of this compound are governed by specific enzymatic pathways. The recognition of its N-substituted structure is a key determinant of its metabolic fate.
Substrate Specificity and Catalytic Mechanisms of N-Substituted L-Amino Acid Dioxygenases
A notable enzyme family capable of acting on N-substituted amino acids is the Fe(II)- and α-ketoglutarate-dependent dioxygenases. nih.govplos.org A prime example is the N-substituted L-amino acid dioxygenase (SadA) from the bacterium Burkholderia ambifaria AMMD. nih.goviucr.org This enzyme stereoselectively catalyzes the C3-hydroxylation of N-substituted branched-chain L-amino acids. nih.govplos.org
The catalytic mechanism of SadA involves the incorporation of one oxygen atom from O₂ into the substrate, while the other oxygen atom is used in the oxidative decarboxylation of the co-substrate α-ketoglutarate (α-KG) to succinate (B1194679) and CO₂. nih.govplos.org While SadA shows the highest activity with N-succinyl-L-leucine, it demonstrates broad substrate specificity, recognizing various N-acyl groups and amino acid side chains. nih.govplos.orgmdpi.com Importantly, SadA can process N-formyl-L-leucine, albeit with lower efficiency than its N-succinylated counterpart. plos.orgmdpi.comresearchgate.net It also displays activity toward N-succinyl-L-valine. nih.govplos.orgmdpi.com The crystal structure of SadA reveals a specialized active site that accommodates these N-substituted substrates, providing a basis for its catalytic activity and specificity. nih.govproteopedia.org The ability of SadA to recognize both N-formyl and N-succinyl groups on various branched-chain amino acids suggests that similar enzymes could be involved in the biotransformation of this compound.
Table 1: Substrate Specificity of N-Substituted L-Amino Acid Dioxygenase (SadA)
| Substrate | Relative Activity | Reference |
|---|---|---|
| N-succinyl-L-leucine | High | nih.gov, plos.org, mdpi.com |
| N-succinyl-L-valine | High | nih.gov, plos.org, mdpi.com |
| N-succinyl-L-isoleucine | High | nih.gov, plos.org, mdpi.com |
| N-formyl-L-leucine | Low (2-22% of NSLeu) | plos.org, mdpi.com, researchgate.net |
| N-acetyl L-leucine | Low (2-22% of NSLeu) | plos.org, mdpi.com |
| N-carbamyl-L-leucine | Low (2-22% of NSLeu) | plos.org, mdpi.com |
Interactions with Endogenous and Exogenous Hydroxylating and Formylating Enzymes
The formation of this compound involves two key modifications: hydroxylation and formylation, which can be catalyzed by various enzymes.
Hydroxylating Enzymes: Biological hydroxylation is a widespread reaction catalyzed by enzymes such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases. wikipedia.orgacs.org Endogenous hydroxylases in mammals are crucial for metabolizing drugs and endogenous compounds like fatty acids and steroids. wikipedia.orgnih.gov Specific enzymes like prolyl 4-hydroxylases are vital for modifying collagen. oup.com While there is no direct evidence of a specific endogenous hydroxylase acting on N-formyl-L-valine, the existence of enzymes like SadA in microbes demonstrates a clear precedent for the N-hydroxylation of N-acylated amino acids. researchgate.net
Formylating Enzymes: Formylation in biological systems can occur through several mechanisms. In bacteria, N-formylation is a key step in initiating protein synthesis and is also a modification seen in non-ribosomally synthesized peptides, catalyzed by formylation (F) domains that utilize N¹⁰-formyltetrahydrofolate. nih.govnih.gov In human cells, endogenous formylation has been observed, such as the N-formylation of lysine (B10760008) residues in histones as a result of oxidative DNA damage and the N-terminal formylation of cytosolic proteins. pnas.orgresearchgate.net The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) produces N-formyl-kynurenine from tryptophan, showcasing an endogenous pathway for N-formylating amino acid derivatives. nih.gov
Functional Implications of N-Formyl and N-Hydroxy Modifications on Amino Acid Biological Activity
The addition of N-formyl and N-hydroxy groups to an amino acid like L-valine has profound effects on its chemical properties and how it is recognized by cellular machinery, particularly in the context of peptide synthesis.
Impact on Ribosomal Translation and Non-Ribosomal Peptide Synthesis
Ribosomal Translation: A significant breakthrough in synthetic biology has been the engineering of the cell's translational apparatus to incorporate non-canonical amino acids into proteins. A primary challenge has been the lack of aminoacyl-tRNA synthetases (aaRS) that can recognize and charge tRNAs with modified amino acids. nih.govbohrium.com However, research has shown that pyrrolysyl-tRNA synthetase (PylRS) and its engineered variants can accept a range of non-standard monomers, including N-formyl-L-α-amino acids. nih.govbohrium.combiorxiv.orgnih.gov These PylRS enzymes can acylate their corresponding tRNA, which is then delivered to the ribosome for incorporation into a growing polypeptide chain. nih.govbohrium.combiorxiv.org This discovery opens the door to the templated, ribosomal synthesis of polymers containing N-formylated residues, greatly expanding the chemical functionality of engineered proteins.
Table 2: Expanded Substrate Scope of Pyrrolysyl-tRNA Synthetase (PylRS) Variants
| Monomer Class | Accepted by PylRS Variants | Reference |
|---|---|---|
| α-hydroxy acids | Yes | nih.gov, bohrium.com, nih.gov |
| α-thio acids | Yes | nih.gov, bohrium.com, nih.gov |
| N-formyl-L-α-amino acids | Yes | nih.gov, bohrium.com, biorxiv.org, nih.gov |
Non-Ribosomal Peptide Synthesis (NRPS): Non-ribosomal peptides (NRPs) are a class of secondary metabolites synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. wikipedia.org A defining feature of NRPs is their high degree of chemical modification, including N-methylation, hydroxylation, epimerization, and N-formylation. wikipedia.orgresearchgate.net The synthesis of some NRPs, such as the antibiotic linear gramicidin (B1672133), is initiated by a specific formylation (F) domain that attaches a formyl group to the first amino acid, which is valine. nih.gov Furthermore, the siderophore coelichelin (B1225944) uses D-δ-N⁵-formyl-N⁵-hydroxyornithine as a key building block, demonstrating that a single precursor can possess both N-formyl and N-hydroxy modifications for NRPS-mediated assembly. mdpi.com The structure of this compound is therefore highly characteristic of a precursor or building block for non-ribosomal peptide biosynthesis.
Influence on Peptide Structures and Receptor Interactions (e.g., Formyl Peptide Receptors and N-formyl peptides)
The introduction of an this compound residue into a peptide sequence is anticipated to exert a significant influence on its three-dimensional structure and its subsequent interactions with biological receptors, most notably the formyl peptide receptors (FPRs). While direct experimental data on peptides containing this compound is limited, a comprehensive understanding can be extrapolated from the well-documented roles of N-formyl groups and N-hydroxy modifications in peptide chemistry and biology.
The N-formyl group is a critical determinant for the recognition of peptides by FPRs, a family of G protein-coupled receptors integral to the innate immune system. nih.govfrontiersin.orgnih.govwikipedia.org These receptors, including FPR1, FPR2, and FPR3 in humans, are expressed on the surface of phagocytic leukocytes and mediate chemotactic responses to bacterial and mitochondrial-derived peptides that begin with N-formylmethionine. nih.govfrontiersin.orgwikipedia.org The formyl group itself is believed to be essential for the initial binding and activation of these receptors, fitting into a specific hydrophobic pocket within the receptor's binding site. nih.gov Studies on various N-formyl peptides, such as the potent chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLF), have underscored the importance of this N-terminal modification for high-affinity binding and subsequent signal transduction. nih.govnih.gov
When considering the combined effect of both N-formyl and N-hydroxy modifications on an L-valine residue, it is plausible that the resulting this compound would act as a unique peptidomimetic. The N-formyl group would provide the primary recognition motif for FPRs, while the N-hydroxy group could fine-tune the peptide's conformation, potentially leading to altered binding kinetics or receptor subtype selectivity. For instance, the rigidification of the peptide backbone could orient the crucial side chains of the peptide in a more favorable conformation for interaction with the receptor's binding pocket.
Furthermore, the interaction of N-formyl peptides with FPRs is not solely dependent on the N-formyl moiety. The amino acid sequence and the nature of the side chains also play a crucial role in determining the affinity and specificity of the interaction. nih.gov For example, an enzyme from Burkholderia ambifaria, SadA, has been shown to hydroxylate N-substituted branched-chain L-amino acids and recognizes N-formyl-L-leucine as a substrate, highlighting the biological relevance of modifications to N-formyl amino acids. plos.org This suggests that cellular machinery exists that can process such modified amino acids.
In the context of a peptide containing this compound, the valine side chain would contribute to the hydrophobic interactions within the FPR binding pocket. The conformational constraints imposed by the N-hydroxy group could potentially enhance these interactions, leading to a more stable peptide-receptor complex.
The following table summarizes the key molecular features of N-formyl peptides and N-hydroxy amino acids and their potential influence on peptide-receptor interactions.
| Feature | Influence on Peptide Structure | Influence on Receptor Interaction |
| N-Formyl Group | Participates in the formation of parallel β-sheet structures. nih.gov | Essential for recognition and activation of Formyl Peptide Receptors (FPRs). nih.govnih.gov |
| N-Hydroxy Group | Induces conformational restriction, leading to defined secondary structures. ru.nl | Can modulate binding affinity and specificity through altered peptide conformation. |
| Valine Side Chain | Contributes to the overall hydrophobicity and steric bulk of the peptide. | Interacts with hydrophobic pockets within the receptor binding site. |
Microbial Production and Biorefinery Research for N Formyl N Hydroxy L Valine
Strain Engineering for Enhanced N-Functionalized Amino Acid Production
Metabolic engineering of both Corynebacterium glutamicum and Escherichia coli has successfully led to high-titer L-valine production by redirecting carbon flux towards its biosynthetic pathway. acs.orgnih.gov Key strategies involve the overexpression of genes central to the L-valine synthesis pathway and the deletion of genes that divert precursors to competing pathways. nih.govnih.gov
In C. glutamicum, a common strategy is to overexpress the ilvBNC operon, which encodes the enzymes acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), and dihydroxyacid dehydratase (DHAD). nih.govasm.orgsemanticscholar.org To further channel metabolic flux towards L-valine, genes involved in the synthesis of by-products such as L-alanine (alaT), L-isoleucine (ilvA), and pantothenate (panB) are often deleted. nih.govresearchgate.net Additionally, enhancing the expression of export systems, like the BrnFE transporter, facilitates the efficient secretion of L-valine out of the cell, preventing intracellular accumulation that could inhibit production. nih.gov
Similarly, in E. coli, the L-valine pathway is enhanced by overexpressing the ilvBN genes for AHAS I, which has a high affinity for the precursor pyruvate (B1213749). pnas.org Deletion of genes responsible for competing pathways, such as ilvA (L-isoleucine synthesis), leuA (L-leucine synthesis), and panB (pantothenate synthesis), is a common tactic to increase the availability of the intermediate 2-ketoisovalerate for L-valine synthesis. nih.govpnas.orgfrontiersin.org To further boost production, cofactor engineering is employed. For example, introducing a heterologous Entner-Doudoroff (ED) pathway can increase the supply of NADPH, a crucial cofactor for the acetohydroxyacid isomeroreductase enzyme in the L-valine pathway. nih.gov
| Organism | Target Gene(s) | Strategy | Objective | Reference |
|---|---|---|---|---|
| Corynebacterium glutamicum | ilvB, ilvN, ilvC | Overexpression | Enhance core L-valine synthesis pathway | nih.gov |
| Corynebacterium glutamicum | aceE, alaT, ilvA | Deletion | Reduce byproduct formation (acetate, L-alanine, L-isoleucine) | nih.gov |
| Corynebacterium glutamicum | brnF, brnE | Overexpression | Improve L-valine export | nih.gov |
| Escherichia coli | ilvBN | Overexpression | Increase acetohydroxy acid synthase (AHAS) activity | nih.gov |
| Escherichia coli | ilvA, leuA, panB | Deletion | Block competing pathways for L-isoleucine, L-leucine, and pantothenate | nih.gov |
| Escherichia coli | ED pathway genes (Zymomonas mobilis) | Heterologous Expression | Enhance NADPH cofactor supply | nih.gov |
A primary bottleneck in L-valine biosynthesis is the feedback inhibition of key enzymes by the final product. nih.govnih.gov The first enzyme in the pathway, acetohydroxy acid synthase (AHAS), is strongly inhibited by L-valine. nih.govasm.org Site-directed mutagenesis has been instrumental in creating feedback-resistant variants of AHAS. By altering specific amino acid residues in the regulatory subunits of the enzyme (encoded by ilvN in C. glutamicum and ilvH in E. coli), its sensitivity to L-valine is significantly reduced, allowing for sustained high-level production. nih.govasm.orgnih.gov
In addition to removing feedback inhibition, optimizing the expression levels of pathway genes is critical. researchgate.net This is often achieved through promoter engineering. nih.gov For example, native promoters in E. coli that are subject to transcriptional attenuation by L-valine can be replaced with strong, constitutive promoters like the tac promoter to ensure high and constant expression of the biosynthetic operons. nih.govpnas.org In C. glutamicum, libraries of synthetic promoters with varying strengths are used to fine-tune the expression of genes like ilvBNCE to balance metabolic flux and avoid the accumulation of toxic intermediates. asm.orgnih.gov Furthermore, global regulators can be engineered. Overexpression of the transcriptional regulator Lrp, which positively regulates the AHAS isoenzyme in E. coli, has been shown to enhance L-valine production. nih.gov
| Organism | Regulatory Mechanism | Genetic Strategy | Specific Target | Outcome | Reference |
|---|---|---|---|---|---|
| Corynebacterium glutamicum | Feedback Inhibition | Site-directed mutagenesis | Acetohydroxy acid synthase (AHAS) | Creation of feedback-resistant enzyme | asm.orgnih.gov |
| Escherichia coli | Feedback Inhibition | Site-directed mutagenesis | Acetohydroxy acid synthase III (IlvIH) | Removal of L-valine inhibition | nih.gov |
| Escherichia coli | Transcriptional Attenuation | Promoter replacement | ilvGMEDA and ilvBN operons | Constitutive high-level expression | nih.gov |
| Corynebacterium glutamicum | Sub-optimal Gene Expression | Promoter engineering | aceE gene (pyruvate dehydrogenase complex) | Gradual reduction of enzyme activity to channel pyruvate to L-valine | asm.org |
| Escherichia coli | Transcriptional Regulation | Overexpression of regulator | lrp gene (Leucine-responsive regulatory protein) | Enhanced expression of L-valine exporter and biosynthetic genes | nih.gov |
Bioprocess Optimization for N-Functionalized Amino Acid Synthesis
Beyond strain engineering, the development of an efficient bioprocess is paramount for the industrial-scale production of N-functionalized amino acids. This involves optimizing fermentation conditions to maximize titer, yield, and productivity, as well as exploring advanced biocatalytic systems like immobilized enzymes and multi-enzyme cascades for the synthesis of target molecules from racemic precursors.
High-cell-density fed-batch fermentation is the standard strategy for achieving high titers of L-valine and its derivatives. nih.govnih.gov This process involves an initial batch phase for biomass growth, followed by a continuous or intermittent feeding phase where a concentrated carbon source (like glucose) and other nutrients are supplied to the bioreactor. nih.gov This approach maintains optimal substrate concentrations, avoids substrate inhibition, and sustains the productivity of the microbial cell factory over an extended period.
For example, an engineered C. glutamicum strain produced 51 g/L of L-valine in a fed-batch fermentation process. nih.gov In another study, a multi-modular engineered E. coli strain achieved a titer of 92 g/L of L-valine in a 5-L bioreactor. nih.gov More recently, an engineered C. glutamicum strain reached an impressive 110 g/L of L-valine with a productivity of 2.29 g/L/h in a 5-L fed-batch bioreactor. nih.gov The success of these fermentations relies on the precise control of key parameters such as pH, temperature, dissolved oxygen, and nutrient feeding rates to maintain the engineered strain in a state of high metabolic activity and product synthesis.
Enzymatic methods provide an alternative or complementary route to fermentation for producing chiral amino acids. A significant strategy is the dynamic kinetic resolution (DKR) of inexpensive racemic starting materials, such as N-formyl-amino acids. nih.gov This approach uses a combination of enzymes to convert a racemic mixture entirely into a single desired enantiomer, achieving a theoretical yield of 100%.
One such multi-enzyme cascade is the "double-racemase hydantoinase process," which has been developed for the production of various L-amino acids from racemic hydantoins. mdpi.comnih.govuco.es This system typically involves four enzymes: a hydantoin (B18101) racemase, a D,L-hydantoinase, a carbamoyl (B1232498) racemase, and an L-carbamoylase, which work in concert to convert the racemic starting material into the pure L-amino acid. uco.esresearchgate.net
For the specific case of N-formyl-amino acids, a bienzymatic DKR system has been developed using a racemase and a stereoselective amidohydrolase. nih.govfrontiersin.org Researchers have successfully used a combination of an N-succinyl-amino acid racemase (NSAR) and an L-N-carbamoylase to resolve racemic N-formyl-amino acids. nih.gov Although the carbamoylase has lower activity on N-formyl substrates compared to N-carbamoyl substrates, the system is effective for producing natural and unnatural L-amino acids with high enantiomeric excess (>99.5%). nih.gov
Enzyme immobilization is a key enabling technology for these cascade reactions, as it enhances enzyme stability, allows for easy separation from the product, and enables continuous operation and reuse of the biocatalyst. nih.govmdpi.com Enzymes can be immobilized on various solid supports, which has been shown to improve their stability at higher temperatures and during storage. nih.gov An immobilized bienzymatic system for resolving N-formyl-amino acids retained over 75% of its activity after 10 reaction cycles, demonstrating the robustness of this approach for industrial application. nih.gov
Advanced Analytical Methodologies in N Formyl N Hydroxy L Valine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of N-Formyl-N-hydroxy-L-valine, allowing for its separation from complex mixtures and its quantification. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Its versatility is enhanced through various modes of separation.
Reverse-Phase HPLC (RP-HPLC) : This is the most common HPLC mode for the separation of moderately polar to nonpolar compounds. ecetoc.org In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. ecetoc.org For a compound like this compound, which possesses both polar (carboxyl, hydroxyl, formyl) and nonpolar (isopropyl) groups, RP-HPLC offers excellent separation capabilities. The retention time can be modulated by adjusting the mobile phase composition, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. ecetoc.org
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds that are weakly retained in RP-HPLC. halocolumns.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. halocolumns.com Given the polar nature of this compound, HILIC can be a valuable tool, particularly when analyzing it in complex biological matrices where separation from other polar metabolites is necessary. halocolumns.com
HPLC with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESIMS) : Coupling HPLC with both a Diode-Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESIMS) provides comprehensive analytical data. The DAD offers information on the UV-Vis absorbance of the compound, which can aid in its identification and quantification. acs.orgbeilstein-journals.org ESIMS provides mass information, confirming the molecular weight of this compound and enabling its sensitive detection. acs.orgbeilstein-journals.org This combination is particularly powerful for analyzing complex samples and for confirming the identity of the separated peaks. acs.org
Table 1: Illustrative HPLC Conditions for the Analysis of this compound
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Penta-hydroxy, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | A: 10 mM Ammonium (B1175870) formate (B1220265) in Water B: Acetonitrile | | Gradient | 5-95% B over 20 min | 95-50% B over 15 min | | Flow Rate | 1.0 mL/min | 0.4 mL/min | | Detection | DAD (210 nm), ESIMS (Negative Ion Mode) | ESIMS (Positive or Negative Ion Mode) | Note: These are representative conditions and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. semanticscholar.orgsigmaaldrich.com Since this compound is a non-volatile amino acid derivative, it requires chemical derivatization to increase its volatility prior to GC-MS analysis. sigmaaldrich.com Common derivatization agents for amino acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates. nist.govresearchgate.net The derivatization process converts the polar functional groups into less polar, more volatile derivatives. semanticscholar.org The subsequent GC separation and MS detection allow for high-resolution separation and sensitive quantification. nih.gov
Table 2: Representative GC-MS Conditions for the Analysis of Derivatized this compound
| Parameter | Value |
|---|---|
| Derivatization Agent | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Note: These are representative conditions and will vary depending on the specific derivative formed.
Mass Spectrometry-Based Characterization
Mass spectrometry is an indispensable tool for the structural characterization and purity assessment of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS-MS) for Structural Confirmation and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. zivak.comsciex.com For this compound, LC-MS can confirm the molecular weight of the compound with high accuracy. researchgate.net
Tandem Mass Spectrometry (MS-MS) takes this a step further by providing structural information through fragmentation analysis. In an MS-MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the compound's structure and can be used to confirm its identity and assess its purity by identifying any co-eluting impurities with different fragmentation patterns.
Stereochemical Analysis Techniques
The stereochemistry of this compound is a critical aspect of its identity and potential biological activity. As it is derived from L-valine, determining its enantiomeric purity is essential.
Marfey's Methods and Derivatives for Enantiomeric Purity Determination
Marfey's method is a widely used technique for determining the absolute configuration of amino acids. acs.orgnih.gov The method involves the derivatization of the amino acid with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), also known as Marfey's reagent. nih.govnih.gov This reaction creates diastereomers that can be separated by achiral reverse-phase HPLC. acs.orgresearchgate.net
To determine the enantiomeric purity of this compound, it would first need to be hydrolyzed to release the valine. The resulting valine is then derivatized with L-FDAA. The L-valine derivative will have a different retention time compared to the derivative formed from any contaminating D-valine. By comparing the retention times of the derivatized sample with those of authentic L-valine and D-valine standards derivatized with L-FDAA, the enantiomeric purity can be accurately determined. researchgate.netmdpi-res.com The use of D-FDAA as a complementary reagent can further confirm the results. acs.org
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable in the study of this compound, offering non-destructive analysis of its molecular structure, conformation, and the kinetics of its synthesis. These techniques provide critical data for confirming the identity and purity of the compound, as well as for understanding its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are fundamental in this regard.
For a molecule like this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of structural information. For instance, the formyl proton (CHO) would appear as a distinct singlet, while the protons of the valine side chain would exhibit characteristic splitting patterns due to spin-spin coupling.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbon, the α-carbon, and the carbons of the isopropyl group are diagnostic for the structure.
While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from similar compounds like N-Formyl-DL-valine. The presence of the N-hydroxy group would influence the electronic environment and thus the chemical shifts of nearby nuclei compared to its N-formyl counterpart.
Table 1: Representative ¹³C NMR Spectral Data for N-Formyl-DL-valine chemicalbook.com
| Atom | Chemical Shift (ppm) |
| Carbonyl Carbon (COOH) | ~175 |
| Formyl Carbon (CHO) | ~163 |
| α-Carbon (CH-N) | ~58 |
| β-Carbon (CH-(CH₃)₂) | ~30 |
| Methyl Carbons (CH₃) | ~19, ~18 |
Note: The data is for N-Formyl-DL-valine and serves as an illustrative example. The exact chemical shifts for this compound may vary.
Conformational Analysis
NMR spectroscopy is also instrumental in studying the conformational dynamics of this compound in solution. The presence of the N-formyl group can lead to the existence of cis and trans rotamers about the N-CHO amide bond. These rotamers can be distinguished by NMR, as the different spatial arrangement of the formyl group relative to the rest of the molecule results in distinct sets of signals for the nuclei in proximity to the amide bond. The ratio of these rotamers can be determined by integrating the corresponding signals, providing insight into the conformational preferences of the molecule, which can be influenced by factors such as solvent polarity.
Reaction Monitoring
Beyond structural elucidation, NMR spectroscopy is a valuable technique for monitoring the progress of the reaction that synthesizes this compound. By acquiring NMR spectra of the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked. This allows for the determination of reaction kinetics and optimization of reaction conditions. For example, in the formylation of N-hydroxy-L-valine, the emergence of the characteristic formyl proton signal in the ¹H NMR spectrum would indicate the formation of the desired product. Isotopic labeling, such as using ¹³C-formic acid, can further enhance the monitoring process, providing a clear and distinct signal for the newly introduced formyl group in ¹³C NMR or in 2D ¹H-¹³C correlation spectra. nih.gov
Computational Modeling and Structural Analysis of N Formyl N Hydroxy L Valine
Molecular Conformational Analysis and Potential Energy Surfaces
Understanding the three-dimensional structure and flexibility of N-Formyl-N-hydroxy-L-valine is fundamental to comprehending its function. Computational methods are employed to map its potential energy surface, identifying low-energy, stable conformations that the molecule is likely to adopt.
Ab Initio and Density Functional Theory (DFT) Studies on N-Formyl Amino Acid Diamides and Related Structures
To understand the conformational preferences of this compound, computational studies on simpler, related structures like N-formyl amino acid diamides serve as valuable models. Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful quantum mechanical methods used to perform these analyses without prior experimental data.
Studies on N-formyl-L-prolinamide, a model for proline-containing peptides, have utilized HF and DFT methods with various basis sets (e.g., 3-21G, 6-31G(d)) to optimize molecular geometries and explore its conformational space. u-szeged.huresearchgate.net These calculations have shown that at different levels of theory, the predicted stable conformations can vary. For instance, at the HF/3-21G level, multiple backbone conformations (γL, εL, and αL) were identified as energy minima. researchgate.net However, at higher levels of theory like B3LYP/6-31G(d), some of these conformations, such as εL and αL, were no longer found to be stable minima, highlighting the importance of the chosen computational method. researchgate.net The global minimum energy conformation for N-formyl-L-prolinamide was consistently found to be the γL (inverse γ-turn) backbone structure. researchgate.net
Similar computational approaches have been applied to other N-formyl amino acid amides, such as the alanine diamide, which is a foundational model for peptide conformational analysis. researchgate.net These studies help delineate the intrinsic conformational preferences dictated by the peptide backbone and the influence of side chains, providing a framework for predicting the likely structures of more complex derivatives like this compound.
| Computational Method | Basis Set | Key Findings | Reference |
|---|---|---|---|
| Hartree-Fock (HF) | 3-21G | Identified three stable backbone conformations: γL, εL, and αL. | researchgate.net |
| Hartree-Fock (HF) | 6-31G(d) | The εL and αL conformations disappeared, indicating they are not stable minima at this level of theory. | researchgate.net |
| Density Functional Theory (DFT) - B3LYP | 6-31G(d) | Confirmed the γL (inverse γ-turn) conformation as the global minimum. The εL and αL conformations were not found to be minima. | researchgate.net |
Application of Genetic Algorithms for Multimodal Conformational Search
Due to the flexibility of molecules like this compound, they can exist in numerous conformations corresponding to different local minima on the potential energy surface. Identifying the global energy minimum and other low-energy conformers is a significant computational challenge. nomad-laboratory.de Genetic algorithms (GAs) are powerful stochastic optimization methods well-suited for this multimodal conformational search. nih.govarxiv.org
GAs operate by mimicking the principles of biological evolution. A "population" of potential molecular conformations is generated, and their "fitness" is evaluated based on their calculated energy. nih.gov The algorithm then iteratively applies "genetic" operators such as crossover (combining parts of different conformations) and mutation (randomly altering a conformation) to produce new generations of structures. uni-marburg.de This process is designed to efficiently explore the vast conformational space and avoid getting trapped in local energy minima, ultimately converging on the most stable structures. nih.govoup.com The use of GAs can speed up and refine the localization of the global energy minimum structure, making it a valuable tool for predicting the three-dimensional structure of flexible peptides and their derivatives from their amino acid sequence alone. nih.gov
Ligand-Receptor Binding Simulations
Computational simulations are essential for elucidating how this compound might interact with biological targets, such as cell surface receptors. These models can predict binding modes, affinities, and the key molecular interactions that stabilize the ligand-receptor complex.
Computational Studies on Interactions with Formyl Peptide Receptors and Other Binding Proteins
N-formylated peptides are recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which play a crucial role in innate immunity. mdpi.comnih.gov Computational methods, including computer-aided ligand docking and molecular dynamics simulations, have been instrumental in studying how these receptors recognize their ligands. mdpi.comnih.gov
These simulations model the binding of formyl peptides into the receptor's binding pocket. Studies on FPR1 and FPR2 have identified specific amino acid residues that are critical for ligand recognition. nih.govnih.gov The N-formyl group is particularly important for optimal interaction and activation of both FPR1 and FPR2. mdpi.comnih.gov Docking analyses have shown that the N-formyl group often forms hydrogen bonds with key polar residues in the receptor. For example, in FPR1, residues such as Arginine (R201, R205) and Aspartate (D106) are thought to interact directly with the N-formyl moiety. nih.govnih.gov The absence of this formyl group significantly reduces the binding affinity and potency of the peptide. nih.gov
By modeling the docking of this compound into the binding sites of FPRs, it is possible to predict its potential as an agonist or antagonist and to understand the structural basis for its activity.
| Receptor | Key Residue | Position | Predicted Interaction | Reference |
|---|---|---|---|---|
| FPR1 | Aspartate (D) | 106 (3.33) | Forms hydrogen bonds with the N-formyl group. | nih.gov |
| FPR1 | Arginine (R) | 201 (5.38) | Critical for formyl group interaction and receptor activation. | nih.govnih.gov |
| FPR1 | Arginine (R) | 205 (5.42) | Critical for formyl group interaction and receptor activation. | nih.govnih.gov |
| FPR1 | Arginine (R) | 84 (2.63) | Does not directly contact the ligand but may form charge interactions. | nih.govnih.gov |
| FPR1 | Lysine (B10760008) (K) | 85 (2.64) | Does not directly contact the ligand but may form charge interactions. | nih.govnih.gov |
Enzyme-Substrate Interaction Modeling
The biosynthesis and metabolism of this compound involve specific enzymes. Computational modeling helps to understand how these enzymes recognize their substrates and catalyze reactions, which is crucial for applications in biocatalysis and drug design.
Rational Design and Prediction of Substrate Specificity for N-Hydroxylating and N-Formylating Enzymes
Rational enzyme design aims to improve or alter enzyme function based on an understanding of its structure and mechanism. nih.govresearchgate.net Computational modeling is a cornerstone of this approach, allowing for the prediction of how mutations will affect substrate binding and catalytic activity. rsc.org
For N-hydroxylation, enzymes like SadA, an Fe(II)- and α-ketoglutarate-dependent oxygenase, serve as important models. researchgate.netnih.gov Although the crystal structure of SadA in a complex with its N-substituted amino acid substrate is not fully resolved, substrate-binding models have been constructed. researchgate.net These models, combined with mutational analysis, predict how SadA binds its substrates and provide a basis for its specificity. For instance, modeling suggests that an electropositive-rich cavity involving residues like Arg83, Arg163, and Arg203 is crucial for binding the N-succinyl group of substrates. researchgate.net Structure-based protein engineering, guided by such models, has been used to improve the catalytic activity of SadA toward non-natural substrates. nih.gov
Similarly, understanding flavin-dependent N-hydroxylating monooxygenases, such as SidA, benefits from computational studies. nih.govacs.org DFT calculations have been used to investigate the hydroxylation mechanism and substrate selectivity of SidA, revealing that the energy barrier for the reaction determines the enzyme's preference for certain substrates like ornithine over lysine. acs.org
For N-formylation, enzymes such as N-formyltransferases use N10-formyltetrahydrofolate to transfer a formyl group to an amine acceptor. nih.gov Structural and biochemical characterization of these enzymes provides insight into their catalytic mechanism, which can be leveraged for rational design. By modeling the active site of relevant N-hydroxylating and N-formylating enzymes, it is possible to predict their specificity for producing or modifying this compound and to engineer novel biocatalysts. creative-enzymes.com
| Modeling Approach | Key Findings / Predictions | Reference |
|---|---|---|
| Substrate-Binding Model Analysis | Predicted an electropositive-rich cavity with Arg83, Arg163, and Arg203 as key for binding the N-succinyl group of the substrate. | researchgate.net |
| Structure-Based Protein Engineering | Mutants like G79A showed a more than 6-fold increase in activity toward the non-natural substrate NSDOPS. | nih.gov |
| Density Functional Theory (DFT) on Model Complexes | Used to model the primary coordination sphere of the Fe(II) center and to compute UV-vis transitions for model complexes to understand anion binding effects. | nih.gov |
Metabolic Pathway Modeling and Flux Analysis for N-Functionalized Amino Acid Synthesis
The synthesis of N-functionalized amino acids such as this compound in microbial cell factories represents a significant challenge in metabolic engineering. It requires the systematic optimization of precursor supply, the introduction of novel enzymatic activities, and the redirection of metabolic fluxes towards the target molecule. Metabolic pathway modeling and metabolic flux analysis (MFA) are indispensable tools for quantitatively understanding and engineering cellular metabolism for this purpose.
A plausible biosynthetic pathway for this compound can be constructed by combining known metabolic routes. The synthesis begins with the natural pathway for L-valine production, followed by two key N-functionalization steps: N-hydroxylation and N-formylation.
Proposed Biosynthetic Pathway:
L-Valine Synthesis: The carbon skeleton of L-valine is derived from pyruvate (B1213749), a central metabolite from glycolysis. A four-enzyme pathway, involving acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and a branched-chain amino acid transaminase (TA), converts two molecules of pyruvate into L-valine. nih.gov This pathway is well-characterized in organisms like Corynebacterium glutamicum and Escherichia coli, which are common hosts for amino acid production. nih.govnih.gov
N-Hydroxylation: The first N-functionalization step is the conversion of L-valine to N-hydroxy-L-valine. This reaction is catalyzed by an N-hydroxylating monooxygenase. Such enzymes are involved in the biosynthesis of various natural products, including siderophores. This step introduces a hydroxyl group to the alpha-amino nitrogen of L-valine.
N-Formylation: The final step is the formylation of the newly introduced hydroxylamino group. This reaction is catalyzed by an N-formyltransferase, which transfers a formyl group from a donor molecule, typically N10-formyltetrahydrofolate (N10-formyl-THF), to the nitrogen atom of N-hydroxy-L-valine. wikipedia.orgnih.gov N-formyltransferases are key enzymes in biological processes like purine (B94841) biosynthesis. wikipedia.org
Metabolic Pathway Modeling and Flux Analysis:
To optimize the production of this compound, a systems metabolic engineering approach is employed. nih.gov This involves creating a computational model of the host organism's metabolic network, incorporating the new biosynthetic pathway. Metabolic Flux Analysis (MFA) is then used to quantify the flow of metabolites through this network.
The primary goals of MFA in this context are:
Quantify Flux Distribution: Determine how carbon and nitrogen from the primary substrate (e.g., glucose) are partitioned among central metabolism, biomass formation, and the this compound biosynthetic pathway.
Guide Genetic Engineering Strategies: Provide data-driven targets for genetic modification, such as overexpressing key enzymes in the pathway (e.g., pyruvate kinase, AHAS), deleting competing pathways that drain precursors, or enhancing the regeneration of N10-formyl-THF.
A typical MFA experiment involves feeding the microbial culture a 13C-labeled substrate. The distribution of the 13C isotope in protein-bound amino acids and other metabolites is measured, and this data is used to calculate the intracellular fluxes.
Below is an interactive data table showing a hypothetical flux distribution for the synthesis of N-functionalized amino acids in an engineered microorganism, based on a model where 100 arbitrary units of glucose are consumed.
| Metabolic Reaction/Pathway | Relative Flux (Arbitrary Units) | Engineering Target |
|---|---|---|
| Glucose Uptake | 100 | Enhance transport systems |
| Glycolysis (to Pyruvate) | 160 | Overexpress key enzymes (e.g., pfkA, pyk) |
| Pentose Phosphate Pathway | 30 | Balance with NADPH requirements |
| TCA Cycle | 50 | Downregulate competing reactions |
| L-Valine Synthesis | 25 | Overexpress ilvBNC, ilvE genes |
| N-Hydroxylation | 22 | Introduce potent N-hydroxylase |
| N-Formylation (from N10-formyl-THF) | 20 | Enhance folate pathway for cofactor supply |
| Flux to Biomass | 40 | Optimize for growth-coupled production |
| Flux to Byproducts (e.g., Acetate) | 15 | Delete byproduct formation pathways |
Computational Structural Analysis:
Parallel to metabolic modeling, computational chemistry provides detailed insights into the molecular structure and properties of this compound. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict optimized molecular geometries, bond lengths, angles, and electronic properties.
These calculations help in:
Confirming Stable Conformations: Identifying the lowest energy structures of the molecule.
Analyzing Electronic Properties: Calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity.
Simulating Spectroscopic Data: Predicting NMR and IR spectra to aid in the experimental characterization of the synthesized compound.
Molecular Dynamics (MD) simulations can further be used to study the behavior of this compound in a solution, revealing how it interacts with water molecules and its dynamic conformational landscape, which is crucial for understanding its biological activity and stability.
The table below presents theoretical structural data for key compounds in the proposed biosynthetic pathway, derived from computational models and public databases.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted XLogP3 | Key Structural Feature |
|---|---|---|---|---|
| L-Valine | C5H11NO2 | 117.15 | -2.3 | Primary α-amino group nih.gov |
| N-hydroxy-L-valine | C5H11NO3 | 133.15 | -2.0 | α-hydroxylamino group nih.gov |
| This compound | C6H11NO4 | 161.16 | -1.5 | N-formylated hydroxylamino group nih.gov |
By integrating metabolic pathway modeling with detailed computational structural analysis, a comprehensive understanding of this compound can be achieved, accelerating both its discovery and industrial-scale production.
Future Research Directions and Translational Perspectives
Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways for N-Formyl-N-hydroxy-L-valine
The natural occurrence and biosynthetic pathway of this compound remain to be elucidated. A key area of future research will be the identification and characterization of the enzymes and genetic pathways responsible for its synthesis in biological systems. This endeavor will likely involve a combination of genome mining, transcriptomics, and metabolomics to identify organisms that may produce this or structurally related compounds.
Potential enzymatic activities to investigate include:
N-hydroxylases: Enzymes such as cytochrome P450 monooxygenases or flavin-dependent monooxygenases could be responsible for the initial N-hydroxylation of L-valine. For instance, a cytochrome P450 from cassava has been implicated in the formation of N-hydroxy-L-valine. researchgate.net Further investigation into the substrate specificity of known L-amino acid N-hydroxylases may reveal candidates capable of acting on L-valine.
Formyltransferases: Subsequent N-formylation could be catalyzed by a formyltransferase. The formylation domain of the linear gramicidin (B1672133) nonribosomal peptide synthetase, which acts on L-valine, provides a precedent for such an activity in secondary metabolism. acs.org The discovery of novel formyltransferases with specificity for N-hydroxy-L-valine will be a critical step. nsf.gov
Research efforts should focus on microorganisms, particularly those known for producing a diverse array of secondary metabolites, such as Actinobacteria and fungi. researchgate.net The identification of a complete biosynthetic gene cluster for this compound would not only provide fundamental insights into its natural role but also furnish the genetic tools for its heterologous production.
Development of Advanced and Sustainable Synthetic Strategies for this compound Production
Concurrent with the exploration of biosynthetic routes, the development of efficient and sustainable chemical and biocatalytic synthesis strategies for this compound is paramount for its accessibility in research and potential commercial applications.
Future synthetic strategies could include:
Chemoenzymatic Synthesis: A promising approach involves a two-step process combining enzymatic N-hydroxylation of L-valine followed by a chemical or enzymatic N-formylation step. The use of purified enzymes or whole-cell biocatalysts could offer high stereoselectivity and milder reaction conditions compared to purely chemical methods. nih.gov
One-Pot Synthesis: The development of a one-pot reaction where both N-hydroxylation and N-formylation occur sequentially or concurrently would significantly streamline the production process. This could involve the use of compatible chemical reagents or a multi-enzyme cascade.
A key challenge will be to achieve high yields and purity while minimizing the environmental impact of the synthetic process. The synthesis of related compounds, such as N-formyl-N-hydroxy-α-amino acid esters, has been reported and can serve as a foundational methodology to be optimized for this compound. ru.nl
Elucidation of Undiscovered Biological Functions and Molecular Mechanisms in Complex Biological Systems
While the precise biological roles of this compound are currently unknown, its structural features suggest several intriguing possibilities that warrant investigation. The N-formyl group is a known determinant for the binding of peptides to formyl-peptide receptors (FPRs) involved in the innate immune response. researchgate.netacs.org The N-hydroxyamino acid moiety is a characteristic feature of siderophores, which are iron-chelating compounds.
Future research should aim to:
Screen for Biological Activities: A comprehensive screening of this compound against a wide range of biological targets, including microbial pathogens, cancer cell lines, and enzymes involved in inflammatory pathways, could reveal novel therapeutic applications.
Investigate Immunomodulatory Effects: Given the presence of the N-formyl group, it is crucial to investigate whether this compound can act as an agonist or antagonist of FPRs, potentially modulating inflammatory responses.
Explore Metal-Chelating Properties: The potential of this compound to act as a siderophore or to influence metal homeostasis in biological systems should be explored.
Uncover Molecular Mechanisms: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how this compound interacts with its molecular targets and influences cellular pathways.
These investigations will be instrumental in defining the compound's potential as a lead for drug discovery or as a tool for probing complex biological processes.
Expansion of Applications in Synthetic Biology and Metabolic Engineering for Value-Added Chemical Production
The fields of synthetic biology and metabolic engineering offer powerful tools to harness and optimize the production of this compound and other value-added chemicals. sdu.dkacs.orgfrontiersin.orgacs.orgbohrium.com Once the biosynthetic pathway is identified, or a synthetic route is established, these technologies can be applied to create microbial cell factories for its efficient and sustainable production.
Future applications in this area include:
Heterologous Production: The transfer of the identified biosynthetic gene cluster for this compound into a robust and well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could enable its large-scale production through fermentation. researchgate.netresearchgate.netnih.govd-nb.info
Pathway Optimization: Metabolic engineering strategies can be employed to enhance the production titer by increasing the precursor supply of L-valine, optimizing the expression of the biosynthetic enzymes, and eliminating competing metabolic pathways. nih.govnih.govresearchgate.net
Production of Novel Derivatives: The engineered microbial strains could serve as platforms for the production of novel derivatives of this compound by introducing modifying enzymes with altered substrate specificities.
Cell-Free Biosynthesis: Cell-free protein synthesis and metabolic engineering platforms offer a flexible and controllable alternative to in vivo production, allowing for rapid prototyping and optimization of biosynthetic pathways for this compound and other N-functionalized amino acids. sdu.dk
By leveraging these advanced biotechnological approaches, the sustainable and economically viable production of this compound for various applications can be realized, paving the way for its transition from a laboratory curiosity to a valuable chemical commodity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
